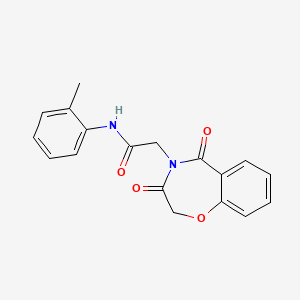

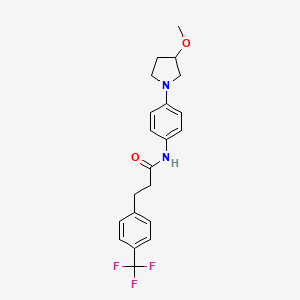

2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

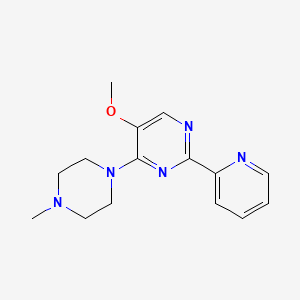

2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that was initially developed as an antitumor agent. It has a molecular weight of 308.34 g/mol and a chemical formula of C17H14N2O3. DMXAA is a promising drug candidate due to its ability to selectively target tumor cells while sparing normal cells.

Mechanism of Action

The exact mechanism of action of 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide is not fully understood. However, it is known to activate the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.

Biochemical and Physiological Effects:

2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines and chemokines, which recruit immune cells to the tumor site. It also leads to the destruction of tumor blood vessels and the induction of tumor cell death. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.

Future Directions

There are several future directions for 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide research. One area of interest is in combination therapy with other anticancer agents. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Another area of interest is in the development of more potent and selective STING agonists. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to activate other pathways besides STING, which can lead to off-target effects. Finally, there is interest in the development of 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide analogs with improved solubility and pharmacokinetic properties.

Synthesis Methods

2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide can be synthesized through a multi-step process starting from 2-hydroxybenzoic acid. The first step involves the synthesis of 2-(2-methylphenyl)acetic acid, which is then converted to 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)acetic acid. The final step involves the amidation of the carboxylic acid group with 2-methylphenylamine to yield 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to induce tumor regression in a variety of preclinical models, including lung, colon, breast, and prostate cancers. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide works by activating the innate immune system, leading to the production of cytokines and chemokines that recruit immune cells to the tumor site. This results in the destruction of tumor blood vessels and the induction of tumor cell death.

properties

IUPAC Name |

2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-12-6-2-4-8-14(12)19-16(21)10-20-17(22)11-24-15-9-5-3-7-13(15)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSCYOBEUZJERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)

![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2884224.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2884225.png)

![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)